molecular formula C9H11NO2 B086292 (R)-3-Amino-2-phenylpropanoic acid CAS No. 1008-63-5

(R)-3-Amino-2-phenylpropanoic acid

Numéro de catalogue: B086292
Numéro CAS: 1008-63-5
Poids moléculaire: 165.19 g/mol
Clé InChI: LRCYAJZPDFSJPQ-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-Amino-2-phenylpropanoic acid is a chiral amino acid characterized by a phenyl group at the C2 position and an amino group at the C3 position. Its absolute (R)-configuration was confirmed via enantioselective synthesis and X-ray crystallography of its salt with (1S)-(+)-camphor-10-sulfonic acid . The synthesis involves amidation of a lithium epoxide intermediate followed by cleavage of a chiral oxazolidinone auxiliary and N-benzyloxycarbonyl (Cbz) group . This compound serves as a precursor in the biosynthesis of natural products like tenellin and tropic acid and is utilized in pharmaceutical research for its stereochemical relevance in drug design.

Propriétés

IUPAC Name

(2R)-3-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCYAJZPDFSJPQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449994
Record name (R)-3-Phenyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-63-5
Record name (R)-3-Phenyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-2-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-phenyl-2-acetamidopropenoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods: Industrial production of ®-3-amino-2-phenylpropanoic acid typically involves the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric excess. These methods are preferred due to their efficiency and environmentally friendly nature.

Types of Reactions:

    Oxidation: ®-3-amino-2-phenylpropanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylpropanoic acids.

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis
(R)-3-Amino-2-phenylpropanoic acid serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural similarity to natural amino acids enables it to interact effectively with biological systems, facilitating the development of drugs that target neurotransmitter receptors and other critical pathways in the brain .

Therapeutic Applications
Research indicates that this compound may also play a role in the development of drugs that inhibit specific enzymes or receptors, potentially leading to treatments for conditions such as depression and anxiety. Its ability to modulate histone deacetylases (HDACs) suggests it could influence gene expression related to these disorders .

Biochemical Research

Protein Synthesis and Enzyme Activity
In biochemical studies, this compound is utilized to explore protein synthesis and enzyme activity. It aids researchers in understanding metabolic pathways and protein interactions, which are essential for elucidating cellular functions and disease mechanisms .

Metabolic Studies
The compound has been linked to various metabolic benefits, including cholesterol-lowering effects and improved glucose metabolism. Studies show it can decrease LDL cholesterol levels while increasing HDL cholesterol, potentially through upregulation of enzymes involved in bile acid synthesis .

Neurotransmitter Studies

Neuroscience Applications
This compound is particularly valuable in neuroscience research for studying neurotransmitter receptors. It has been shown to affect synaptic transmission and receptor interactions, aiding in the development of drugs for mental health conditions .

Neuroprotective Effects
Recent studies suggest this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been implicated in reducing amyloid plaque formation and protecting dopaminergic neurons from apoptosis .

Peptide Synthesis

Importance in Therapeutics
this compound is crucial for peptide synthesis, which is important for drug formulation and therapeutic applications. The compound's unique stereochemistry allows it to enhance the effectiveness of peptide-based treatments .

Analytical Chemistry

Utilization in Analytical Techniques
The compound is employed in various analytical techniques, including chromatography, to analyze complex biological samples. This application provides insights into drug metabolism and efficacy, making it essential for pharmaceutical research and development .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity by inhibiting cancer cell proliferation. It downregulates NF-κB-regulated gene products associated with carcinogenesis and tumor progression, inducing apoptosis through caspase activation pathways .

Anti-inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. Its action on the NF-kB pathway suggests potential applications in managing chronic inflammatory conditions .

Metabolic Effects

Clinical trials have indicated that this compound can positively affect metabolic health by improving lipid profiles and glucose metabolism, thereby offering potential benefits for individuals with metabolic disorders .

Mécanisme D'action

The mechanism of action of ®-3-amino-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
(R)-3-Amino-2-phenylpropanoic acid C₉H₁₁NO₂ 165.19 13921-90-9 Phenyl at C2, amino at C3; enantioselectively synthesized Biosynthesis, chiral synthesis
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 70702-47-5 Pyridin-3-yl replaces phenyl; similar backbone Research in receptor-ligand studies
(R)-2-Amino-2-methyl-3-phenylpropanoic acid C₁₀H₁₃NO₂ 179.22 17350-84-4 Methyl at C2; increased steric hindrance Life sciences research
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 MFCD11052912 Boc-protected amino group; enhanced solubility in organic solvents Peptide synthesis
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl C₉H₁₁NO₃·HCl 221.66 (HCl salt) 2058231-92-6 2-Hydroxyphenyl substituent; polar and H-bonding capable Potential in metalloproteinase inhibition

Key Differences and Implications

Functional Group Additions: The Boc-protected derivative () masks the amino group, improving stability in synthetic reactions and enabling controlled deprotection in peptide synthesis . The hydroxyl group in (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl enhances hydrophilicity and metal-ion chelation capacity, relevant in enzyme inhibition studies .

Stereochemical Considerations: this compound’s stereochemistry is critical in chiral recognition, as demonstrated by its use in asymmetric synthesis . In contrast, analogs like (R)-2-Amino-2-phenylacetic acid () have shorter carbon chains, reducing conformational flexibility.

Activité Biologique

(R)-3-Amino-2-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities and therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound has been achieved through various methods, including enzymatic resolution and asymmetric transformations. One notable approach involves the use of microorganisms capable of amidohydrolyzing racemic substrates to produce enantiomerically pure compounds. For instance, specific strains of Variovorax and Burkholderia have been identified for their ability to selectively produce (R)-enantiomers from racemic mixtures, achieving high enantiomeric excess (>99.5%) with significant molar conversion yields (67%-96%) .

1. Anticancer Properties

This compound exhibits promising anticancer activity by inhibiting cancer cell proliferation. It has been shown to downregulate NF-κB-regulated gene products associated with carcinogenesis and tumor progression . Additionally, it induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial pathways .

2. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It has been implicated in reducing amyloid plaque formation in Alzheimer's disease models and protecting dopaminergic neurons from apoptosis in Parkinson's disease models .

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. Its action on the NF-kB pathway suggests a potential role in managing chronic inflammatory conditions .

4. Metabolic Effects

This compound has been associated with metabolic benefits, including cholesterol-lowering effects and improved glucose metabolism. Studies show it can decrease LDL cholesterol levels while increasing HDL cholesterol, potentially through the upregulation of CYP7A1, an enzyme involved in bile acid synthesis .

Case Studies

StudyFindings
Anticancer Study In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis and autophagy .
Neuroprotection Animal models treated with this compound showed reduced levels of amyloid plaques and improved cognitive function compared to controls .
Metabolic Impact Clinical trials indicated that supplementation with this compound resulted in improved lipid profiles among participants with dyslipidemia .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media.

  • Products : Formation of α-keto derivatives (e.g., 2-phenyl-3-oxopropanoic acid) via deamination .

  • Mechanism : Oxidative deamination proceeds through an imine intermediate, followed by hydrolysis to yield the keto acid .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or amines:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure converts the carboxylic acid to (R)-3-amino-2-phenylpropanol.

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces the acid to the corresponding alcohol but may alter stereochemistry if reaction conditions are not tightly controlled.

Hell–Volhard–Zelinskii Bromination

  • Conditions : Br₂/PBr₃ at α-carbon positions .

  • Outcome : Produces racemic α-bromo derivatives due to radical intermediate formation, erasing optical activity .

  • Example :

     R 3 Amino 2 phenylpropanoic acidBr2/PBr33 Amino 2 phenyl 2 bromopropanoic acid racemic \text{ R 3 Amino 2 phenylpropanoic acid}\xrightarrow{\text{Br}_2/\text{PBr}_3}\text{3 Amino 2 phenyl 2 bromopropanoic acid racemic }

Esterification

Reaction with alcohols forms esters, crucial for pharmaceutical applications:

  • Reagents : Methanol (CH₃OH) and HCl catalyst.

  • Product : Methyl (R)-3-amino-2-phenylpropanoate hydrochloride with retained stereochemistry.

  • Yield : >85% under optimized continuous flow conditions.

Cyclization Reactions

Under thermal or acidic conditions:

  • Intramolecular Cyclization : Forms β-lactam derivatives via nucleophilic attack of the amino group on the carbonyl carbon .

  • Example :

     R 3 Amino 2 phenylpropanoic acidΔ R 2 Phenylazetidin 3 one\text{ R 3 Amino 2 phenylpropanoic acid}\xrightarrow{\Delta}\text{ R 2 Phenylazetidin 3 one}

Enzymatic and Biological Interactions

  • Peptide Bond Formation : Acts as a chiral building block in solid-phase peptide synthesis (SPPS) .

  • Enzyme Inhibition : Modulates histone deacetylase (HDAC) activity through competitive binding at the active site.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductStereochemical Outcome
OxidationKMnO₄/H₂SO₄2-Phenyl-3-oxopropanoic acidRetention of configuration
Reduction (LiAlH₄)LiAlH₄/THF(R)-3-Amino-2-phenylpropanolPartial racemization
EsterificationCH₃OH/HClMethyl (R)-3-amino-2-phenylpropanoateRetention
Bromination (HVZ)Br₂/PBr₃Racemic α-bromo derivativeRacemization

Key Research Findings

  • Stereochemical Integrity : X-ray crystallography confirms retention of (R)-configuration during esterification and oxidation .

  • Radical Intermediates : Electron paramagnetic resonance (EPR) studies validate radical pathways in HVZ bromination .

  • Enzymatic Specificity : Kinetic assays show 10-fold higher HDAC inhibition for (R)-enantiomer versus (S)-counterpart.

Q & A

Q. Thermodynamic Data :

  • ΔrH° (Na⁺ complexation) : 201 kJ/mol (CIDC method)
  • Solubility : 15.2 mg/mL in water at 25°C; increases to 32 mg/mL with 10% DMSO .

What advanced techniques characterize the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., NMDA receptors) .
  • Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding (e.g., between NH₂ and GluN1 subunit) using AMBER force fields .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity optimization .

What analytical methods ensure enantiomeric purity during synthesis?

  • Chiral HPLC : Use a Crownpak® CR(+) column with 0.1% H3PO4 in acetonitrile (retention time: R-enantiomer = 8.2 min; S = 10.5 min) .
  • Vibrational Circular Dichroism (VCD) : Detect <1% enantiomeric excess (ee) via C=O and NH₂ asymmetric stretching modes .
  • Polarimetry : Specific rotation [α]D²⁵ = +34.5° (c = 1, H2O) confirms R-configuration .

How does steric hindrance at the β-carbon influence reactivity in derivatization?

The phenyl group at C2 creates steric constraints, requiring tailored conditions:

  • Acylation : Use bulky reagents (e.g., pivaloyl chloride) in DMF at 0°C to minimize racemization .
  • Suzuki Coupling : Employ Pd(OAc)₂/XPhos catalyst for cross-coupling with boronic acids (yield: 65–78%) .

Q. Reactivity Comparison :

Reaction Type(R)-isomer Yield(S)-isomer Yield
Acylation85%72%
Suzuki Coupling78%62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-phenylpropanoic acid
Reactant of Route 2
(R)-3-Amino-2-phenylpropanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.